molecular formula C6H12O2 B1637701 (1S,3S)-cyclohexane-1,3-diol

(1S,3S)-cyclohexane-1,3-diol

Cat. No.: B1637701
M. Wt: 116.16 g/mol
InChI Key: RLMGYIOTPQVQJR-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: (1S,3S)-cyclohexane-1,3-diol can be synthesized through several methods. One common method involves the catalytic hydrogenation of resorcinol (1,3-benzenediol) under specific conditions. This process typically uses a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .

Industrial Production Methods: In industrial settings, the production of 1,3-cyclohexanediol, trans- often involves the hydrogenation of resorcinol in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: (1S,3S)-cyclohexane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,3-cyclohexanediol, trans- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl groups in the trans configuration allow for specific interactions with enzymes, leading to the formation of various metabolites .

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(1S,3S)-cyclohexane-1,3-diol

InChI

InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2/t5-,6-/m0/s1

InChI Key

RLMGYIOTPQVQJR-WDSKDSINSA-N

SMILES

C1CC(CC(C1)O)O

Isomeric SMILES

C1C[C@@H](C[C@H](C1)O)O

Canonical SMILES

C1CC(CC(C1)O)O

Origin of Product

United States

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